molecular formula C3H9OP B14681112 Methanol, (dimethylphosphino)- CAS No. 33796-25-7

Methanol, (dimethylphosphino)-

Cat. No.: B14681112
CAS No.: 33796-25-7
M. Wt: 92.08 g/mol
InChI Key: LRUAEICXNJUARS-UHFFFAOYSA-N
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Description

Methanol, (dimethylphosphino)- is a chemical compound that features a methanol molecule bonded to a dimethylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanol, (dimethylphosphino)- typically involves the reaction of methanol with a dimethylphosphine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes that can activate the methanol and dimethylphosphine for the coupling reaction.

Industrial Production Methods

Industrial production of methanol, (dimethylphosphino)- may involve large-scale chemical reactors where methanol and dimethylphosphine are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methanol, (dimethylphosphino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The dimethylphosphino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Methanol, (dimethylphosphino)- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in biochemical studies to investigate the role of phosphine groups in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanol, (dimethylphosphino)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphino group can form coordination bonds with metal centers in enzymes, affecting their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanol: The simplest alcohol, used as a solvent and fuel.

    Dimethylphosphine: A phosphine compound with two methyl groups, used in organic synthesis.

    Phosphine Oxides: Oxidized derivatives of phosphines, used in various chemical applications.

Uniqueness

Methanol, (dimethylphosphino)- is unique due to the presence of both methanol and dimethylphosphino groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

dimethylphosphanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9OP/c1-5(2)3-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUAEICXNJUARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187457
Record name Methanol, (dimethylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33796-25-7
Record name Methanol, (dimethylphosphino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, (dimethylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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